

Application Notes: SR-717 as a Tool for Studying Antigen Cross-Priming

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Compound of Interest		
Compound Name:	SR-717	
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Introduction

Antigen cross-priming is a critical process in the adaptive immune system where dendritic cells (DCs) present exogenous antigens on MHC class I molecules to activate naive CD8+ T cells. This mechanism is essential for generating cytotoxic T lymphocyte (CTL) responses against viruses that do not infect DCs and against tumors. The Stimulator of Interferon Genes (STING) pathway has emerged as a key regulator of innate immunity that links the detection of cytosolic DNA to the production of type I interferons (IFNs) and other inflammatory cytokines, which are potent enhancers of antigen cross-priming.[1][2]

SR-717 is a novel, non-nucleotide, small-molecule STING agonist.[3][4] Unlike natural cyclic dinucleotide (CDN) ligands, which suffer from metabolic instability, **SR-717** is a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic that is suitable for systemic administration.[3][5] These properties make **SR-717** an invaluable tool for researchers studying the role of STING activation in antitumor immunity and, specifically, in the process of antigen cross-priming.[4]

Mechanism of Action: **SR-717** in STING Activation and Cross-Priming

SR-717 directly binds to the STING protein, which is located in the endoplasmic reticulum.[3] A high-resolution co-crystal structure reveals that **SR-717** induces the same "closed" conformational change in STING as its natural ligand, cGAMP.[4] This activation initiates a downstream signaling cascade:



- STING Translocation: Upon activation, STING translocates from the ER to the Golgi apparatus.[6]
- TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6]
- IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]
- Cytokine Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][6]

This robust type I IFN response is central to how **SR-717** facilitates antigen cross-priming. Type I IFNs act on dendritic cells to promote their maturation, increase the expression of costimulatory molecules (e.g., CD80, CD86), and enhance their ability to process and present exogenous antigens on MHC class I molecules.[1] Systemic administration of **SR-717** has been shown to promote the activation of CD8 α + dendritic cells, CD8+ T cells, and Natural Killer (NK) cells, leading to enhanced antigen cross-priming and potent antitumor activity.[3][4][5]



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Caption: SR-717 activates the STING pathway to induce Type I IFNs.

Quantitative Data

SR-717's activity has been quantified in various assays, demonstrating its potency both in vitro and in vivo.

Table 1: In Vitro Activity of SR-717



Assay Type	Cell Line	Parameter	Value	Reference
STING Activation	ISG-THP1 (Wild-Type)	EC50	2.1 μΜ	[5]
STING Activation	ISG-THP1 (cGAS KO)	EC50	2.2 μΜ	[5]

| PD-L1 Induction | THP-1 / human PBMCs | Effective Concentration | 3.8 μΜ |[5] |

Table 2: In Vivo Efficacy of SR-717

Animal Model	Tumor Model	Dosage & Administration	Key Outcomes	Reference
C57BL/6 Mice	B16.F10 Melanoma	30 mg/kg, Intraperitoneal , daily for 7 days	Significant tumor growth inhibition, increased survival, activation of CD8+ T cells and DCs, enhanced cross-priming.	[1][5]

| C57BL/6 Mice | CT26 Colon Carcinoma | 30 mg/kg, Intraperitoneal | Tumor growth inhibition. | [5] |

Experimental Protocols

Herein are detailed protocols for utilizing **SR-717** to study STING activation and antigen cross-priming.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay



This protocol assesses the ability of **SR-717** to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

Materials:

- Bone marrow cells from C57BL/6 mice
- Complete RPMI-1640 medium (with 10% FBS, Pen/Strep, L-glutamine)
- Recombinant murine GM-CSF and IL-4
- SR-717 (stock solution in DMSO)
- Antibodies for flow cytometry: anti-CD11c, anti-MHC II, anti-CD80, anti-CD86
- FACS buffer (PBS with 2% FBS)

Methodology:

- BMDC Generation:
 - Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
 - Culture cells in complete RPMI with 20 ng/mL GM-CSF and 20 ng/mL IL-4.
 - On day 3, replace half of the medium with fresh medium containing cytokines.
 - On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

• SR-717 Stimulation:

- Seed immature BMDCs in a 24-well plate at 1 x 10⁶ cells/mL.
- Treat cells with SR-717 at a final concentration of 1-10 μM. Include a DMSO vehicle control.
- Incubate for 24 hours at 37°C, 5% CO2.





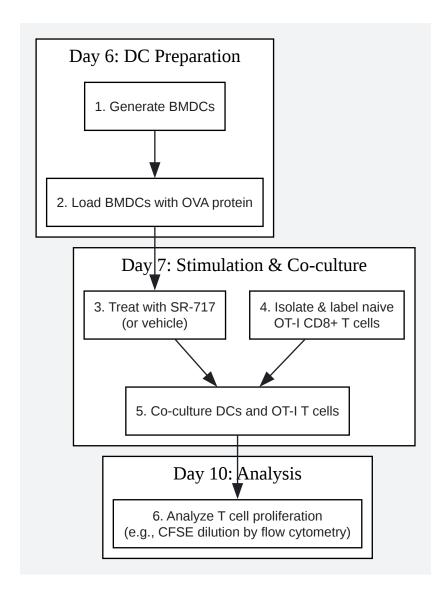


- Flow Cytometry Analysis:
 - Harvest cells and wash with FACS buffer.
 - Stain with fluorescently conjugated antibodies against CD11c, MHC II, CD80, and CD86 for 30 minutes on ice.
 - Wash cells twice with FACS buffer.
 - Acquire data on a flow cytometer. Analyze the expression of MHC II, CD80, and CD86 on the CD11c+ gated population.

Protocol 2: In Vitro Antigen Cross-Priming Assay

This protocol uses an OT-I T-cell receptor transgenic system to measure the cross-presentation of ovalbumin (OVA) by **SR-717**-stimulated DCs.





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Caption: Workflow for in vitro antigen cross-priming assay.

Materials:

- BMDCs generated as in Protocol 1.
- Spleen and lymph nodes from an OT-I transgenic mouse.
- Soluble ovalbumin (OVA) protein.
- Naive CD8+ T cell isolation kit.



- Cell proliferation dye (e.g., CFSE).
- SR-717.

Methodology:

- Antigen Loading and DC Stimulation:
 - Generate BMDCs as described in Protocol 1.
 - On day 6, incubate immature BMDCs with 250 μg/mL of soluble OVA protein for 4-6 hours.
 - Wash the cells to remove excess OVA.
 - Resuspend the cells and treat with **SR-717** (e.g., 5 μM) or vehicle control for 18-24 hours.
- OT-I T Cell Isolation and Labeling:
 - Isolate naive CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit.
 - Label the purified T cells with CFSE dye according to the manufacturer's instructions.
- Co-culture:
 - Harvest the OVA-loaded and SR-717-stimulated DCs.
 - Co-culture the DCs with the CFSE-labeled OT-I T cells at a 1:10 DC-to-T cell ratio.
 - Incubate for 3 days at 37°C, 5% CO2.
- Analysis:
 - Harvest the cells and stain for CD8.
 - Analyze T cell proliferation by measuring CFSE dilution in the CD8+ T cell population via flow cytometry. A greater degree of dilution indicates more proliferation and successful cross-priming.



Protocol 3: In Vivo Tumor Model for Assessing Cross-Priming

This protocol outlines a syngeneic tumor model to evaluate the efficacy of **SR-717** in promoting an anti-tumor immune response driven by cross-priming.



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Caption: Workflow for in vivo assessment of SR-717 antitumor activity.

Materials:

- C57BL/6 mice (6-8 weeks old).
- B16.F10 melanoma cells.
- SR-717.
- Vehicle solution (e.g., 10% DMSO, 20% SBE-β-CD in saline).[5]
- Calipers for tumor measurement.
- Materials for tissue processing and flow cytometry.

Methodology:

- Tumor Implantation:
 - Subcutaneously inject 5 x 10⁵ B16.F10 cells into the flank of C57BL/6 mice.
 - Allow tumors to grow for 7 days until they are palpable (~50-100 mm³).
- SR-717 Administration:
 - Randomize mice into treatment and control groups.



- Administer SR-717 intraperitoneally at a dose of 30 mg/kg daily for 7 consecutive days.
- Administer vehicle solution to the control group following the same schedule.
- Monitoring and Endpoint Analysis:
 - Measure tumor volume with calipers every 1-2 days. Volume = (length x width²) / 2.
 - Monitor animal body weight and overall health.
 - At the study endpoint (e.g., day 14 or when tumors reach a predetermined size), euthanize the mice.
- Immunological Analysis:
 - Harvest tumors and spleens.
 - Process tissues into single-cell suspensions.
 - Perform flow cytometry on tumor-infiltrating lymphocytes (TILs) and splenocytes to quantify the frequency and activation status of CD8+ T cells, CD4+ T cells, NK cells, and dendritic cells.
 - (Optional) Perform an ex vivo restimulation assay by co-culturing splenocytes with tumorspecific antigens (e.g., gp100 peptide for B16) and measuring IFN-γ production by ELISpot or intracellular cytokine staining to confirm a tumor-specific T cell response.

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